In-Depth Physicochemical Profiling and Experimental Methodologies for 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
In-Depth Physicochemical Profiling and Experimental Methodologies for 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists
Executive Summary
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid (CAS: 1265895-84-8) is a highly versatile bifunctional building block utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. Featuring a 1,3,4-thiadiazole core—a well-documented bioisostere for pyrimidines and oxadiazoles—linked to an acetic acid moiety via an ether bridge, this molecule presents unique physicochemical properties. This technical guide provides an authoritative analysis of its structural metrics, thermodynamic behavior, and field-proven laboratory workflows for preclinical characterization.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical metrics of a compound is the foundational step in predicting its pharmacokinetic (PK) behavior. The table below synthesizes the core quantitative data for the compound.
| Property | Value |
| Chemical Name | 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid |
| CAS Number | 1265895-84-8 |
| Molecular Formula | C6H8N2O3S |
| Molecular Weight | 188.20 g/mol |
| SMILES | O=C(O)COCC1=NN=C(C)S1 |
| LogP (Predicted) | 0.45 |
| Topological Polar Surface Area (TPSA) | 72.31 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 5 |
Data synthesized from chemical databases including Chemikart, BLD Pharm, and PubChemLite[2].
Causality in Drug Design: The TPSA of 72.31 Ų falls perfectly within the Veber rules (TPSA ≤ 140 Ų) for predicting good oral bioavailability. However, the predicted LogP of 0.45 indicates high hydrophilicity. While this guarantees excellent aqueous solubility, it suggests that passive transcellular permeability across lipid bilayers may be rate-limiting. Furthermore, the presence of the terminal carboxylic acid introduces pH-dependent ionization, fundamentally altering its partition coefficient (LogD) in physiological environments.
Mechanistic Insights & Pharmacokinetic Implications
The physiological distribution of this compound is heavily dictated by its acid-base chemistry. The carboxylic acid group typically exhibits a pKa between 3.5 and 4.5.
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Gastric Environment (pH 1.2 - 2.0): The molecule exists predominantly in its neutral, protonated state. Here, its lipophilicity is maximized (approaching its LogP of 0.45), allowing for potential gastric absorption via passive diffusion.
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Intestinal Environment (pH 6.5 - 7.4): The carboxylic acid is fully deprotonated. The resulting anionic species is highly water-soluble but exhibits a drastically reduced LogD, severely limiting passive diffusion across the intestinal epithelium. Absorption in this region would likely rely on paracellular transport or specific carrier-mediated uptake.
Fig 1: pH-dependent ionization and physiological distribution model.
Validated Experimental Protocols
To transition from theoretical prediction to empirical validation, rigorous laboratory protocols are required. Every assay described below is designed as a self-validating system to ensure data integrity and reproducibility.
Protocol A: Thermodynamic Aqueous Solubility Assessment
Rationale: Kinetic solubility (crashing out from DMSO) overestimates true solubility due to supersaturation. For a highly polar compound, thermodynamic solubility of the crystalline powder is required for accurate late-stage formulation design.
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Solid Dispensing: Weigh exactly 2.0 mg of the crystalline compound into a 4 mL amber glass vial.
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Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
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Equilibration: Incubate the suspension on a rotary shaker at 37°C for 24 hours. Causality: A full 24-hour incubation ensures complete thermodynamic equilibrium between the solid crystal lattice and the dissolved aqueous phase.
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Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.
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Self-Validation Step: Pass a known concentration standard (e.g., 50 µM in PBS) through an identical filter to calculate and correct for any non-specific binding to the PVDF membrane.
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Quantification: Analyze the filtrate via HPLC-UV (λ ~ 254 nm, corresponding to the thiadiazole chromophore) against a standard curve prepared in methanol.
Protocol B: Shake-Flask Method for LogD(7.4) Determination
Rationale: Because the compound ionizes at physiological pH, LogD(7.4) is the true metric for lipophilicity in vivo, rendering standard LogP measurements insufficient.
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Solvent Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.
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Spiking: Prepare a 10 mM stock of the compound in anhydrous DMSO. Spike this into the saturated PBS phase to achieve a final concentration of 100 µM. Causality: The final DMSO concentration must remain < 1% (v/v) to prevent co-solvent effects that artificially inflate apparent solubility and alter partitioning behavior.
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Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked PBS and saturated 1-octanol in a sealed vial. Vortex for 3 minutes, then shake at 300 rpm for 1 hour at 25°C.
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Separation: Centrifuge at 3,000 rpm for 10 minutes to completely resolve the emulsion at the interface.
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Analysis: Extract aliquots from both the aqueous and octanol layers. Quantify the concentration in each phase using LC-MS/MS.
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Self-Validation Step: Run parallel shake-flasks with Propranolol (high recovery control) and Hydrochlorothiazide (low recovery control) to validate phase separation efficiency and LC-MS response linearity.
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Fig 2: Self-validating shake-flask methodology for LogD(7.4) determination.
Synthetic Utility & Bioconjugation
Beyond its standalone properties, 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is primarily utilized as a synthetic building block. The terminal carboxylic acid is highly amenable to standard amide coupling chemistries (e.g., using HATU/DIPEA or EDC/NHS).
Because the 1,3,4-thiadiazole ring is electron-deficient, it is remarkably stable under standard oxidative and basic coupling conditions. This allows medicinal chemists to append this fragment to primary or secondary amines on larger scaffolds, effectively introducing a polar, hydrogen-bond-accepting motif that can improve the overall metabolic stability and target binding affinity of the parent drug.
References
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Chemikart: 4-Bromo-5-fluoro-2-(methylthio)benzenamine & Related Compound Properties (TPSA, LogP). Available at: [Link]
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NextSDS: 2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid - Chemical Substance Information. Available at: [Link]
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PubChemLite: Explore - PubChemLite - C6H8N2O3S. Available at:[Link]
